6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride is a chemical compound with the molecular formula C12H13BrN4·HCl It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride typically involves the following steps:
Bromination: The starting material, quinazoline, undergoes bromination to introduce a bromine atom at the 6-position.
Piperazine Substitution: The brominated quinazoline is then reacted with piperazine to introduce the piperazinyl group at the 4-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The piperazinyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives, while oxidation and reduction can modify the functional groups on the quinazoline ring.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to assess its suitability as a drug candidate.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl group can enhance binding affinity and selectivity towards these targets. The quinazoline core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-(piperazin-1-yl)quinoline: Similar structure but with a quinoline core instead of quinazoline.
Quinazoline-4(3H)-one Derivatives: These compounds have a similar quinazoline core but different substituents at various positions.
Uniqueness
6-Bromo-4-(piperazin-1-yl)quinazoline hydrochloride is unique due to the presence of both the bromine atom and the piperazinyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C12H14BrClN4 |
---|---|
Molekulargewicht |
329.62 g/mol |
IUPAC-Name |
6-bromo-4-piperazin-1-ylquinazoline;hydrochloride |
InChI |
InChI=1S/C12H13BrN4.ClH/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17;/h1-2,7-8,14H,3-6H2;1H |
InChI-Schlüssel |
KFSQHOHPFYTLCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.